molecular formula C14H12IN3O2 B3872817 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

Cat. No.: B3872817
M. Wt: 381.17 g/mol
InChI Key: NYGFYICPYVBUOC-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is a complex organic compound that features a benzamide core substituted with hydroxy and iodine groups, along with a pyridinylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide typically involves the condensation of 2-hydroxy-5-iodobenzamide with an appropriate pyridine derivative under controlled conditions. One reported method involves the use of a deep eutectic solvent as both the solvent and catalyst, which facilitates the reaction under sonication . This method is efficient, yielding the desired product in good to excellent yields (83-98%) within a short reaction time (10-15 minutes) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as deep eutectic solvents, suggests a scalable and environmentally friendly approach. The recovery and reuse of the solvent further enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The iodine substituent can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and iodine substituents, along with the pyridinylideneamino moiety, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and pyridinylideneamino moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O2/c1-9(12-4-2-3-7-16-12)17-18-14(20)11-8-10(15)5-6-13(11)19/h2-8,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGFYICPYVBUOC-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)I)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)I)O)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Reactant of Route 2
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Reactant of Route 3
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Reactant of Route 4
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Reactant of Route 6
2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.